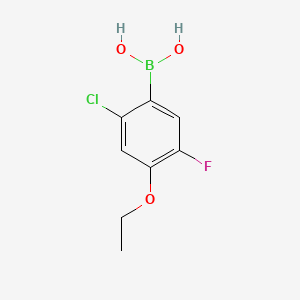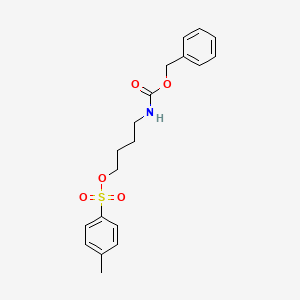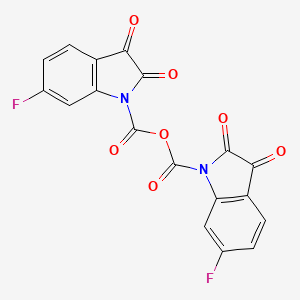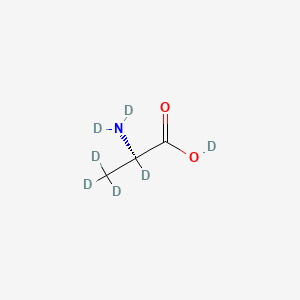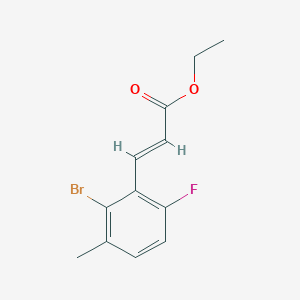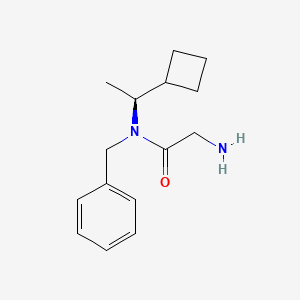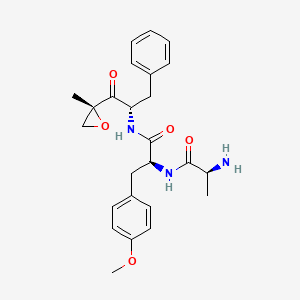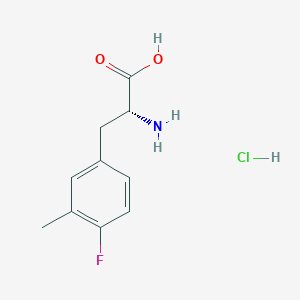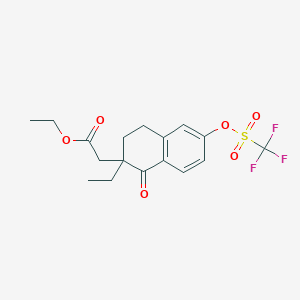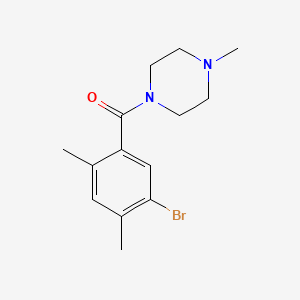
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone is a compound that features a brominated aromatic ring and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.
Formation of Methanone: The brominated intermediate is then reacted with a suitable reagent to form the methanone group.
Piperazine Introduction: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups.
科学的研究の応用
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The brominated aromatic ring may also play a role in binding to target sites, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
(5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone: can be compared to other piperazine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to other similar compounds.
特性
分子式 |
C14H19BrN2O |
|---|---|
分子量 |
311.22 g/mol |
IUPAC名 |
(5-bromo-2,4-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O/c1-10-8-11(2)13(15)9-12(10)14(18)17-6-4-16(3)5-7-17/h8-9H,4-7H2,1-3H3 |
InChIキー |
KFLKTBNCTLPYSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


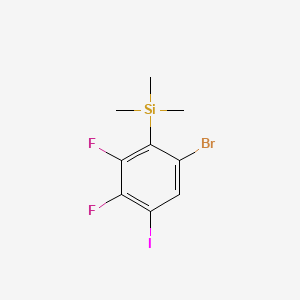
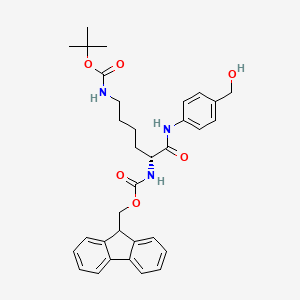
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
